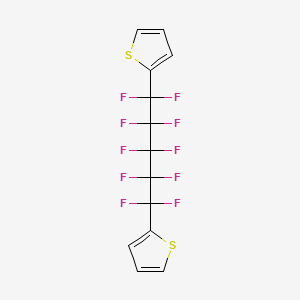
Thiophene, 2,2'-(decafluoropentamethylene)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,2’-(decafluoropentamethylene)di- is a specialized compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique structure of thiophene derivatives, including the incorporation of fluorinated chains, imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with carbonyl compounds under specific conditions. For the synthesis of Thiophene, 2,2’-(decafluoropentamethylene)di-, fluorinated intermediates are used to introduce the decafluoropentamethylene group.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the thiophene ring . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,2’-(decafluoropentamethylene)di- undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Thiophene, 2,2’-(decafluoropentamethylene)di- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of thiophene derivatives involves interactions with various molecular targets. For instance, thiophene-based compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The fluorinated chains in Thiophene, 2,2’-(decafluoropentamethylene)di- enhance its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene system with enhanced electronic properties.
Uniqueness
Thiophene, 2,2’-(decafluoropentamethylene)di- is unique due to the presence of the decafluoropentamethylene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
Properties
CAS No. |
24014-44-6 |
|---|---|
Molecular Formula |
C13H6F10S2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5-decafluoro-5-thiophen-2-ylpentyl)thiophene |
InChI |
InChI=1S/C13H6F10S2/c14-9(15,7-3-1-5-24-7)11(18,19)13(22,23)12(20,21)10(16,17)8-4-2-6-25-8/h1-6H |
InChI Key |
NHUXUDLCUFGMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(C(C(C(C2=CC=CS2)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















